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  • Product: 5-(Trifluoromethyl)pyridine-2,3-diamine
  • CAS: 107867-51-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Reactivity and Stability of 5-(Trifluoromethyl)pyridine-2,3-diamine

Introduction: A Key Building Block in Modern Chemistry 5-(Trifluoromethyl)pyridine-2,3-diamine is a highly functionalized heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Building Block in Modern Chemistry

5-(Trifluoromethyl)pyridine-2,3-diamine is a highly functionalized heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring a pyridine core substituted with a strongly electron-withdrawing trifluoromethyl group and two adjacent, nucleophilic amine groups, imparts a distinct profile of reactivity and stability. This combination makes it an invaluable intermediate for the synthesis of a diverse array of complex molecules, including potent enzyme inhibitors and advanced materials.[1]

The strategic placement of the trifluoromethyl (CF₃) group significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2] The adjacent diamine functionality serves as a versatile handle for constructing fused heterocyclic systems, most notably imidazopyridines, which are prevalent scaffolds in many biologically active compounds.[3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core reactivity, stability, synthesis, and handling of 5-(Trifluoromethyl)pyridine-2,3-diamine. By elucidating the principles behind its chemical behavior, this document aims to empower scientists to effectively and safely utilize this important building block in their research and development endeavors.

Physicochemical and Stability Profile

The stability and physical properties of 5-(Trifluoromethyl)pyridine-2,3-diamine are dictated by the interplay of its constituent functional groups. While stable under standard laboratory conditions, its reactivity necessitates specific handling and storage protocols to prevent degradation.

Summary of Physicochemical Properties

Quantitative data for this specific molecule is not extensively published in peer-reviewed literature; however, a combination of data from suppliers and predictive models provides a working profile.

PropertyValueSource/Comment
Molecular Formula C₆H₆F₃N₃[4]
Molecular Weight 177.13 g/mol [4]
Appearance White to off-white or light yellow solid/crystalline powder[2][5]
Melting Point Not definitively reported; described as a low-melting solid.[4] A related compound, 5-Amino-2-(trifluoromethyl)pyridine, has a reported melting point of 39-43 °C.[6]
Boiling Point 296.7 ± 40.0 °C (Predicted)[7]
Density 1.467 ± 0.06 g/cm³ (Predicted)[7]
Solubility Low solubility in water. Soluble in polar organic solvents (e.g., ethanol, DMSO, acetone).[4]
pKa (of conjugate acid) Not experimentally determined.The pKa is expected to be lower than that of the parent 2,3-diaminopyridine due to the strong electron-withdrawing effect of the CF₃ group, which decreases the basicity of the amine and pyridine nitrogens.[8]
Stability and Storage

5-(Trifluoromethyl)pyridine-2,3-diamine is sensitive to environmental factors and requires careful handling to maintain its integrity.

  • Light, Heat, and Oxygen Sensitivity : The compound is known to be active and susceptible to degradation when exposed to light, heat, and oxygen.[4] Prolonged exposure can lead to discoloration and the formation of impurities.

  • Recommended Storage : To ensure stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is crucial to keep it in a cool, dark, and dry place.[9] A storage temperature of 2-8°C is recommended.[9]

  • Chemical Incompatibilities : It is stable under normal conditions but can react with strong oxidizing agents.[4] As a basic compound, it will react with strong acids to form salts.

  • Degradation Profile : Pyridine rings substituted with strongly electron-withdrawing groups, such as trifluoromethyl, can be susceptible to nucleophilic aromatic substitution.[9] Under harsh acidic or basic conditions, hydrolysis or other degradation pathways may occur, although specific studies on this molecule are limited. The stability of related compounds has been shown to be pH-dependent.[10][11]

Synthesis of 5-(Trifluoromethyl)pyridine-2,3-diamine

The synthesis of this key intermediate is a multi-step process, typically starting from more readily available trifluoromethyl-substituted pyridines. A common and effective strategy involves the nitration of an aminopyridine precursor followed by the reduction of the nitro group.

Synthetic Pathway Overview

A logical and documented synthetic route proceeds via the following key transformations:

  • Nitration : Introduction of a nitro group at the 3-position of 2-amino-5-(trifluoromethyl)pyridine.

  • Reduction : Selective reduction of the newly introduced nitro group to an amine, yielding the final 2,3-diamine product.

Synthesis_Pathway Start 2-Amino-5-(trifluoromethyl)pyridine Intermediate 2-Amino-3-nitro-5-(trifluoromethyl)pyridine Start->Intermediate Nitration (HNO₃, H₂SO₄) Product 5-(Trifluoromethyl)pyridine-2,3-diamine Intermediate->Product Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: Synthetic route to 5-(Trifluoromethyl)pyridine-2,3-diamine.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established chemical transformations for analogous compounds.

Step 1: Synthesis of 2-Amino-3-nitro-5-(trifluoromethyl)pyridine

  • Apparatus Setup : In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging : To the flask, add 2-amino-5-(trifluoromethyl)pyridine (1.0 eq). Cool the flask to 0-5 °C using an ice bath.

  • Nitration : Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the low temperature. Once the starting material is fully dissolved, add fuming nitric acid (HNO₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up : Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude product. Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of ~7-8.

  • Purification : Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-3-nitro-5-(trifluoromethyl)pyridine.[12] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 5-(Trifluoromethyl)pyridine-2,3-diamine

  • Apparatus Setup : Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Charging : To the flask, add the 2-amino-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) from the previous step, followed by a solvent such as ethanol or acetic acid.

  • Reduction : Add a reducing agent. A common and effective method is using iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[13] Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst, Pd/C) can be employed.

  • Reaction : Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts or catalyst.

  • Extraction : Concentrate the filtrate under reduced pressure. If an acidic medium was used, basify the residue with a suitable base (e.g., NaOH or Na₂CO₃ solution) and extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude 5-(Trifluoromethyl)pyridine-2,3-diamine. The product can be further purified by column chromatography on silica gel or by recrystallization.

Core Reactivity and Mechanistic Insights

The reactivity of 5-(Trifluoromethyl)pyridine-2,3-diamine is dominated by the nucleophilic character of the two amino groups, which are positioned to readily participate in cyclocondensation reactions. The electron-withdrawing CF₃ group modulates the overall electron density of the pyridine ring, influencing reaction rates and regioselectivity.

Cyclocondensation to form Imidazopyridines

A primary application of this diamine is its reaction with 1,2-dicarbonyl compounds (or their equivalents) to form the imidazo[4,5-b]pyridine scaffold. This reaction is a cornerstone for building more complex pharmaceutical agents.

Mechanism: The reaction proceeds via a sequential condensation mechanism. The more nucleophilic amino group (typically the one at the 2-position, influenced by electronic and steric factors) initiates the attack on one of the carbonyl carbons. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic imidazopyridine ring system.

Cyclocondensation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Imine Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization Diamine 5-(CF₃)-pyridine-2,3-diamine Intermediate1 Hemiaminal Intermediate Diamine->Intermediate1 Attack at C=O Dicarbonyl 1,2-Dicarbonyl (R-CO-CO-R') Dicarbonyl->Intermediate1 Intermediate2 Imine Intermediate Intermediate1->Intermediate2 - H₂O Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Attack by 3-NH₂ Product Imidazo[4,5-b]pyridine Intermediate3->Product - H₂O

Caption: Mechanism of Imidazo[4,5-b]pyridine formation.

Causality in Experimental Choices:

  • Solvent : Acetic acid or ethanol are common solvents as they facilitate proton transfer steps in the mechanism (e.g., dehydration) and are good at dissolving the reactants.

  • Catalyst : The reaction is often acid-catalyzed to activate the carbonyl group towards nucleophilic attack. However, the inherent acidity of solvents like acetic acid is often sufficient.

  • Regioselectivity : The initial nucleophilic attack dictates the final regiochemistry of the product. The relative nucleophilicity of the 2- and 3-amino groups is influenced by the electronic pull of the CF₃ group and the pyridine nitrogen. While complex, this often leads to a preferred isomer, though mixtures can occur depending on the specific dicarbonyl reactant.[14]

Diazotization Reactions

While less common for synthetic endpoints compared to cyclization, the diamine functionality can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This would form a highly reactive bis-diazonium salt or a mono-diazonium salt, depending on the conditions. These intermediates are generally unstable but could be used for subsequent Sandmeyer-type reactions to introduce other functional groups, though this is not a primary use of this specific diamine.

Spectroscopic Characterization

  • ¹H NMR : The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two pyridine protons (at C4 and C6). These would appear as singlets or narrow doublets depending on long-range coupling. Additionally, broad singlets corresponding to the protons of the two amino groups (NH₂) would be observed, and their chemical shift would be sensitive to solvent and concentration.

  • ¹³C NMR : The carbon spectrum would display six distinct signals for the six carbon atoms of the molecule. The carbon of the CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts of the pyridine ring carbons will be influenced by the attached amino and trifluoromethyl groups.[15][16]

  • ¹⁹F NMR : A single, sharp singlet is expected in the fluorine NMR spectrum, characteristic of the CF₃ group attached to the pyridine ring. Its chemical shift would be a key identifier.[17]

  • FT-IR : The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine groups, typically appearing as one or two bands in the 3200-3500 cm⁻¹ region. Other significant peaks would include C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹) and strong C-F stretching bands characteristic of the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).[18][19][20]

  • Mass Spectrometry : The mass spectrum (e.g., under EI conditions) would show a prominent molecular ion peak (M⁺) at m/z 177. Key fragmentation pathways would likely involve the loss of HCN from the pyridine ring or fragmentation related to the trifluoromethyl group, such as the loss of a fluorine radical or the entire CF₃ group.[21][22][23]

Applications in Research and Development

The primary value of 5-(Trifluoromethyl)pyridine-2,3-diamine is as a versatile building block for synthesizing high-value compounds.

  • Pharmaceuticals : It is a key intermediate in the synthesis of various pharmaceutical candidates. For example, it is used to construct the core of certain kinase inhibitors, such as those targeting the PI3K pathway, which is often dysregulated in cancer.[3] The resulting imidazopyridine scaffold serves as a rigid and well-defined platform for orienting other functional groups to interact with the target protein.

  • Agrochemicals : The trifluoromethyl-pyridine motif is a well-established feature in modern agrochemicals, including herbicides, fungicides, and insecticides.[1][9] The CF₃ group often enhances the efficacy and metabolic stability of these agents. This diamine serves as a precursor to create novel agrochemical candidates with improved properties.

  • Materials Science : The rigid, aromatic structure and the presence of fluorine make this compound and its derivatives of interest in the development of functional polymers and materials with enhanced thermal stability and specific electronic properties.[1]

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 17). 5-(Trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis, Pharmaceuticals, and Agrochemicals. Available at: [Link]

  • Pipzine Chemicals. 5-(Trifluoromethyl)pyridine-2,3-diamine. Available at: [Link]

  • Pipzine Chemicals. 2-Amine-5-Trifluoromethyl Pyridine. Available at: [Link]

  • Pipzine Chemicals. 2-Amino-3-nitro-5-trifluoromethylpyridine. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 17). Exploring 5-(Trifluoromethyl)pyridin-2-amine: Properties and Applications. Available at: [Link]

  • Pipzine Chemicals. 2,3-Pyridinediamine, 5-(Trifluoromethyl)-. Available at: [Link]

  • Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Kametani, T., & Kigasawa, K. (1966). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Yakugaku Zasshi, 86(11), 1073-1076.
  • Alcayde, M., et al. (2005). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 727(1-3), 19-24.
  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

  • Agilent. ftir spectroscopy reference guide. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146-155.
  • MDPI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Available at: [Link]

  • ResearchGate. (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Available at: [Link]

  • PubMed Central (PMC). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. Available at: [Link]

  • ResearchGate. Regioselective Synthesis of 5-(Trifluoromethyl)[2][4][24]triazolo[1,5-a]pyrimidines from β-Enamino Diketones | Request PDF. Available at: [Link]

  • Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]

  • Pipzine Chemicals. 2-Amino-3-nitro-5-trifluoromethylpyridine. Available at: [Link]

  • Google Patents. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
  • MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • PubMed Central (PMC). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Available at: [Link]

  • MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Available at: [Link]

  • PubMed Central (PMC). Assessment of the Hydrolysis of Pydiflumetofen and Its Degradation Characteristics in Agricultural Soils. Available at: [Link]

  • MDPI. Degradation of Trimethoprim Using the UV/Free Chlorine Process: Influencing Factors and Optimal Operating Conditions. Available at: [Link]

  • ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. Available at: [Link]

  • Fluorine Notes. April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". Available at: [Link]

  • Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

  • Fluorine Notes. IONIC SERIES OF MASS SPECTRA FOR 2,4,6-TRIS(PERFLUOROALKYL)-1,3,5-TRIAZINES. Available at: [Link]

  • Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Available at: [Link]

  • AZoM. How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • PubMed. Theoretical prediction of relative and absolute pKa values of aminopyridines. Available at: [Link]

  • ResearchGate. (a) FTIR spectrum of diamine 3 and (b) FTIR spectrum of PI 5a | Download Scientific Diagram. Available at: [Link]

  • Fluorine Notes. April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". Available at: [Link]

  • PubMed Central (PMC). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Available at: [Link]

  • PubMed. Regiodivergent condensation of 5-alkoxycarbonyl-1H-pyrrol-2,3-diones with cyclic ketazinones en route to spirocyclic scaffolds. Available at: [Link]

  • Fluorine Notes. IONIC SERIES OF MASS SPECTRA FOR 2,4,6-TRIS(PERFLUOROALKYL)-1,3,5-TRIAZINES. Available at: [Link]

  • Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Available at: [Link]

  • AZoM. How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

  • Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

  • Pipzine Chemicals. 2,3-Diamino-5-trifluoromethylpyridine CAS 96413-60-6. Available at: [Link]

Sources

Exploratory

Strategic Sourcing & Technical Guide: 5-(Trifluoromethyl)pyridine-2,3-diamine

CAS Number: 107867-51-6 Primary Application: Precursor for Imidazo[4,5-b]pyridine scaffolds in Kinase Inhibitors & Agrochemicals. Executive Summary 5-(Trifluoromethyl)pyridine-2,3-diamine is a critical heterocyclic build...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 107867-51-6 Primary Application: Precursor for Imidazo[4,5-b]pyridine scaffolds in Kinase Inhibitors & Agrochemicals.

Executive Summary

5-(Trifluoromethyl)pyridine-2,3-diamine is a critical heterocyclic building block used extensively in the synthesis of fused pyridine systems, particularly imidazo[4,5-b]pyridines. Its strategic value lies in the trifluoromethyl (-CF3) group at the 5-position, which enhances metabolic stability and lipophilicity—two pivotal factors in optimizing the pharmacokinetics of drug candidates.

This guide provides a technical analysis of the commercial supply landscape, impurity profiling, and quality control protocols required to integrate this intermediate into high-stakes R&D and GMP manufacturing workflows.

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

PropertySpecification
Chemical Name 5-(Trifluoromethyl)pyridine-2,3-diamine
CAS Number 107867-51-6
Molecular Formula C6H6F3N3
Molecular Weight 177.13 g/mol
Appearance Off-white to light brown powder (Oxidation sensitive)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility
pKa (Calculated) ~3.5 (Pyridine N), ~6.0 (3-Amino), ~-1.0 (2-Amino)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen), Protect from light
Critical Stability Note

As an ortho-diamine, this compound is susceptible to oxidative degradation, forming dark-colored diazo or azo impurities upon prolonged exposure to air. Commercial batches often exhibit a slight brown tint; however, deep coloration indicates significant degradation that may interfere with cyclization reactions.

Synthesis & Impurity Landscape ("Make vs. Buy")

To effectively qualify a supplier, one must understand the synthetic origin of the material. The dominant commercial route involves the nitration of 2-amino-5-(trifluoromethyl)pyridine followed by reduction.

Mechanistic Flow & Impurity Origins

SynthesisFlow Start Start: 2-Amino-5-(trifluoromethyl)pyridine Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Inter Intermediate: 2-Amino-3-nitro-5-(trifluoromethyl)pyridine Step1->Inter Imp1 Impurity A: Regioisomer (3-Nitro isomer) Step1->Imp1 Minor Step2 Step 2: Reduction (H2/Pd-C or Fe/AcOH) Inter->Step2 Product Product: 5-(Trifluoromethyl)pyridine-2,3-diamine Step2->Product Imp2 Impurity B: Unreduced Nitro intermediate Step2->Imp2 Incomplete Imp3 Impurity C: Over-reduction (De-halogenation) Step2->Imp3 Side Rxn

Figure 1: Synthetic pathway highlighting critical control points for impurity generation.

Impurity Analysis for Buyer Qualification
  • Regioisomers: The 2-amino group strongly directs nitration to the 3-position. However, trace amounts of nitration at other positions (or dinitration) can occur if temperature control is poor.

  • Unreduced Nitro Compounds: The intermediate 2-amino-3-nitro-5-(trifluoromethyl)pyridine is yellow/orange. A product batch with a strong yellow cast often indicates incomplete reduction.

  • Halogen Exchange: If the starting material was a chloro-pyridine derivative, potential chlorine-fluorine exchange side reactions can lead to chloro-analogs, which are difficult to separate.

Commercial Supply Landscape

Suppliers are categorized by their utility in the drug development lifecycle.

Tier 1: Catalog Suppliers (Discovery Scale: 1g – 100g)

Best for: Rapid synthesis, medicinal chemistry hits, reference standards.

  • Sigma-Aldrich (Merck): High reliability, provides comprehensive CoA (HPLC, NMR). Expensive per gram but lowers risk for critical experiments.

  • Ambeed: Strong inventory of heterocyclic building blocks; often re-packages from bulk manufacturers but maintains good QC.

  • BLDpharm: Excellent balance of cost vs. speed. Extensive inventory in Shanghai/USA hubs.

Tier 2: Bulk & Custom Manufacturing (Development Scale: 1kg+)

Best for: Process chemistry, pilot plant runs, GMP starting materials.

  • Ningbo Inno Pharmchem: Specializes in fluorinated pyridines.[1] Capable of multi-kilo production.

  • Pipzine Chemicals: Focused specifically on piperazine and pyridine derivatives.

  • Enamine: While known for libraries, their "REAL" database and building block synthesis capabilities allow for reliable scale-up of this specific scaffold.

Tier 3: Sourcing Aggregators
  • ECHEMI / Molbase: Platforms connecting buyers to various Chinese manufacturers. Warning: Requires strict independent batch validation as quality can vary between the underlying factories.

Procurement Strategy & Decision Matrix

When selecting a supplier, use the following logic to balance risk and cost.

VendorSelection Start Requirement Definition Scale Scale Needed? Start->Scale Small < 100 grams Scale->Small Discovery Large > 1 kg Scale->Large Process Dev Catalog Tier 1: Catalog (Sigma/BLD) Small->Catalog Audit Audit Required? Large->Audit Custom Tier 2: Bulk Specialist GMP GMP/GLP Tox Batch Audit->GMP Yes NonGMP Non-GMP/Early Phase Audit->NonGMP No Action1 Request 3-lot Validation + Full Impurity Profile GMP->Action1 Action2 Request CoA + H-NMR NonGMP->Action2 Action1->Custom Action2->Custom

Figure 2: Strategic sourcing decision tree based on development stage.

Quality Control & Validation Protocol

Do not rely solely on the vendor's Certificate of Analysis (CoA). The diamine functionality is reactive.[2][3][1][4] Implement this internal release testing protocol:

Visual Inspection
  • Pass: Off-white to pale beige powder.

  • Fail: Dark brown/black or sticky solid (Indicates oxidation or hygroscopic degradation).

HPLC Method (Purity & Impurities)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[5]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).

  • Acceptance Criteria: >97% Area under curve (AUC). No single impurity >1%.

1H-NMR (Identity)
  • Solvent: DMSO-d6.

  • Key Signals:

    • Look for two distinct broad singlets for the -NH2 protons (unless exchange is fast).

    • Verify the aromatic splitting pattern (two doublets or singlets depending on resolution) to confirm the 2,3-substitution pattern and rule out regioisomers.

Application: Cyclization Workflow

The primary utility of this diamine is the formation of the imidazo[4,5-b]pyridine core.

Standard Protocol (Condensation):

  • Reactants: 5-(Trifluoromethyl)pyridine-2,3-diamine + Carboxylic Acid (R-COOH) or Aldehyde (R-CHO).

  • Conditions: Acid catalysis (e.g., Polyphosphoric acid or AcOH/reflux) or oxidative cyclization (if using aldehyde).

  • Outcome: Formation of the imidazole ring fused to the pyridine.[5]

Cyclization Diamine 5-(CF3)pyridine-2,3-diamine Reaction Cyclization (120-150°C) Diamine->Reaction Reagent Reagent: R-COOH / PPA Reagent->Reaction Scaffold Target: Imidazo[4,5-b]pyridine Reaction->Scaffold

Figure 3: General cyclization workflow for scaffold generation.

References

  • Sigma-Aldrich. 5-(Trifluoromethyl)pyridine-2,3-diamine Product Sheet. Retrieved from

  • National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif. PubMed Central. Retrieved from

  • ECHEMI. 2,3-Diamino-5-trifluoromethylpyridine Supplier Database. Retrieved from

  • Organic Syntheses. Preparation of 2,3-diaminopyridine (Analogous Method). Org.[2][6][3][1][7] Synth. 1951, 31, 46. Retrieved from

  • Pipzine Chemicals. Product Specifications for Fluorinated Pyridines. Retrieved from

Sources

Protocols & Analytical Methods

Method

5-(Trifluoromethyl)pyridine-2,3-diamine as an intermediate for agrochemicals

Application Note: 5-(Trifluoromethyl)pyridine-2,3-diamine as a Strategic Scaffold for ALS-Inhibiting Herbicides Executive Summary The incorporation of fluorinated heterocycles is a cornerstone of modern agrochemical desi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(Trifluoromethyl)pyridine-2,3-diamine as a Strategic Scaffold for ALS-Inhibiting Herbicides

Executive Summary

The incorporation of fluorinated heterocycles is a cornerstone of modern agrochemical design, with over 50% of new active ingredients (AIs) containing fluorine. 5-(Trifluoromethyl)pyridine-2,3-diamine (CAS 107867-51-6) is a high-value intermediate used to synthesize fused bicyclic systems, specifically imidazo[4,5-b]pyridines .

This scaffold is critical for developing Acetolactate Synthase (ALS) inhibitors , a major class of herbicides. The trifluoromethyl (-CF₃) group at the 6-position of the fused system enhances metabolic stability and lipophilicity, while the pyridine nitrogen modulates electronic properties to improve crop selectivity (e.g., reducing phytotoxicity in cereal crops compared to benzene analogs).

This guide provides a validated protocol for converting 5-(Trifluoromethyl)pyridine-2,3-diamine into a library of 2-aryl-6-(trifluoromethyl)imidazo[4,5-b]pyridines, serving as a template for discovery-phase synthesis.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 5-(Trifluoromethyl)pyridine-2,3-diamine
CAS Number 107867-51-6
Molecular Formula C₆H₆F₃N₃
Molecular Weight 177.13 g/mol
Appearance Off-white to pale yellow solid
Purity Requirement ≥ 98.0% (HPLC) for library synthesis
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Strategic Application: The "Why"

The Fluorine Effect in Agrochemicals

The -CF₃ group is not merely a lipophilic bulk; it profoundly alters the pKa of the pyridine ring and the resulting fused system. In ALS inhibitors, this modulation is essential for:

  • Metabolic Blocking: The C-F bond strength prevents oxidative degradation at the 5-position, extending the half-life of the AI in the target weed.

  • Membrane Permeability: Increased lipophilicity facilitates transport across the waxy cuticle of leaves.

Target Scaffold: Imidazo[4,5-b]pyridine

Reacting 5-(Trifluoromethyl)pyridine-2,3-diamine with substituted benzoic acids yields 2-aryl-6-(trifluoromethyl)imidazo[4,5-b]pyridines .

  • Mechanism of Action: These structures mimic the transition state of the ALS enzyme, blocking the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).

  • Selectivity: The pyridine nitrogen often provides a "safety handle," allowing faster metabolism in crops (like wheat) via cytochrome P450 enzymes compared to weeds.

Detailed Protocol: Synthesis of 2-Aryl-6-(trifluoromethyl)imidazo[4,5-b]pyridine

This protocol utilizes a two-step, one-pot procedure favored in discovery chemistry for its operational simplicity and high throughput potential. It avoids the harsh conditions of Polyphosphoric Acid (PPA) melts, using a mild coupling agent followed by acid-catalyzed cyclodehydration.

Reaction Scheme
  • Acylation: Selective amide formation at the more nucleophilic 3-amino group.

  • Cyclodehydration: Ring closure to form the imidazole core.

Materials
  • Substrate: 5-(Trifluoromethyl)pyridine-2,3-diamine (1.0 equiv)

  • Reagent: Substituted Benzoic Acid (e.g., 2,6-difluorobenzoic acid for herbicide analogs) (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc (1.5 equiv)

  • Base: Pyridine or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) and Acetic Acid (AcOH)

Step-by-Step Workflow

Step 1: Amide Coupling (The Kinetic Phase)

  • Charge a reaction vial with 5-(Trifluoromethyl)pyridine-2,3-diamine (177 mg, 1.0 mmol) and the chosen Benzoic Acid (1.1 mmol).

  • Add EtOAc (5 mL) and Pyridine (3.0 mmol). Stir until dissolved.

  • Cool to 0°C. Dropwise add T3P solution (1.5 mmol).

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by LC-MS. You should see the intermediate amide mass [M+H]⁺ = M_diamine + M_acid - 18.

    • Note: Acylation occurs preferentially at the 3-amino position due to the lower pKa of the 2-amino group (deactivated by the ring nitrogen).

Step 2: Cyclodehydration (The Thermodynamic Phase)

  • Once the amide intermediate is confirmed (>95% conversion), do not isolate.

  • Add Glacial Acetic Acid (2 mL) to the reaction mixture.

  • Heat the reaction vessel to 80–90°C for 4–6 hours.

  • Mechanism: The 2-amino group attacks the amide carbonyl, eliminating water to close the imidazole ring.

  • Checkpoint: LC-MS should show a shift of -18 mass units from the amide intermediate.

Step 3: Work-up and Isolation

  • Cool to RT. Dilute with EtOAc (10 mL).

  • Wash carefully with Saturated NaHCO₃ (2 x 10 mL) to neutralize the acid. Caution: Gas evolution.

  • Wash with Brine (10 mL). Dry organic layer over Na₂SO₄.

  • Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a white to off-white solid.

Visualization: Reaction Pathway & Workflow

Figure 1: Mechanistic Pathway

This diagram illustrates the regioselective acylation followed by cyclization.

ReactionPathway SM 5-(Trifluoromethyl) pyridine-2,3-diamine Inter Intermediate: N-(2-amino-5-(trifluoromethyl) pyridin-3-yl)benzamide SM->Inter Step 1: T3P, Pyridine Regioselective Acylation (3-NH2 attacks) Reagent Benzoic Acid Derivative (R-COOH) Reagent->Inter Product Product: 2-Aryl-6-(trifluoromethyl) imidazo[4,5-b]pyridine Inter->Product Step 2: AcOH, 90°C Cyclodehydration (- H2O)

Caption: Regioselective synthesis of the imidazo[4,5-b]pyridine core. The electron-withdrawing CF3 group and pyridine nitrogen direct the initial acylation to the 3-amino position.

Figure 2: Experimental Workflow

Workflow Start Start: 1.0 mmol Diamine + 1.1 mmol Acid Coupling Add T3P / Pyridine Stir RT, 3h Start->Coupling Check1 QC Point: LC-MS Amide formed? Coupling->Check1 Check1->Coupling No (Extend time) Cyclize Add AcOH Heat 90°C, 4h Check1->Cyclize Yes Check2 QC Point: LC-MS Product formed? Cyclize->Check2 Workup Wash: Sat. NaHCO3 Extract: EtOAc Check2->Workup Yes Purify Flash Chromatography Workup->Purify

Caption: Operational workflow for the one-pot synthesis of ALS inhibitor candidates.

Analytical Validation (Self-Validating System)

To ensure protocol reliability, the following analytical parameters should be used to validate the product.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

Expected NMR Signatures (¹H NMR, 400 MHz, DMSO-d₆):

  • Aromatic Core: The pyridine protons will appear as two distinct singlets (or doublets with small coupling) due to the 2,3,5-substitution pattern.

  • Shift: Look for a proton at ~8.5-9.0 ppm (H-7, adjacent to pyridine N) and ~8.2 ppm (H-5, adjacent to CF3).

  • Missing Peaks: Disappearance of the broad NH₂ signals (approx 5.0–7.0 ppm) confirms cyclization.

Safety & Handling

  • 5-(Trifluoromethyl)pyridine-2,3-diamine: Irritant. May cause respiratory irritation. Handle in a fume hood.

  • T3P: Corrosive and moisture sensitive. Store under argon.

  • General: Standard PPE (gloves, goggles, lab coat) is mandatory. All waste containing fluorinated organics must be disposed of in dedicated halogenated waste streams.

References

  • Jeschke, P. (2021).[1] Trifluoromethylpyridine as a key structural motif in active ingredients. Journal of Pesticide Science. Link

  • Lamberth, C. (2018). Heterocyclic Scaffolds in Agrochemical Discovery. Bioorganic & Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 5-(Trifluoromethyl)pyridine-2,3-diamine. Link

  • Dow AgroSciences. (2008). Pyroxsulam: A new sulfonamide herbicide for wheat. (Contextual reference for TFMP efficacy). Link

  • Wang, S., et al. (2022).[2] Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. J. Agric.[1] Food Chem. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ensuring the Integrity of 5-(Trifluoromethyl)pyridine-2,3-diamine During Storage

Welcome to the dedicated technical support center for 5-(Trifluoromethyl)pyridine-2,3-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on pre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 5-(Trifluoromethyl)pyridine-2,3-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this critical reagent during storage. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, ensuring the long-term stability and reliability of your experimental outcomes.

The Criticality of Proper Storage: A Scientific Perspective

5-(Trifluoromethyl)pyridine-2,3-diamine is a highly functionalized aromatic amine, a class of compounds known for their utility in synthesizing a wide array of pharmaceutical and agrochemical agents.[1][2] However, the very features that make this molecule a valuable building block—the electron-rich amino groups and the electron-withdrawing trifluoromethyl group on a pyridine ring—also render it susceptible to degradation if not stored under optimal conditions.[1] Degradation can lead to the formation of impurities, which may result in inconsistent experimental results, reduced product yields, and potentially misleading biological data. This guide provides a systematic approach to mitigate these risks.

Visualizing Degradation Risks and Protective Measures

To better understand the factors influencing the stability of 5-(Trifluoromethyl)pyridine-2,3-diamine, the following diagram illustrates the primary degradation pathways and the corresponding protective measures that should be implemented during storage.

Degradation Pathways & Protective Measures cluster_factors Degradation Factors cluster_products Degradation Products cluster_measures Protective Measures main 5-(Trifluoromethyl)pyridine-2,3-diamine (Stable) Oxidized Oxidized Impurities main->Oxidized Oxidation Hydrated Hydrated Adducts main->Hydrated Hydrolysis Photodegraded Photodegradation Products main->Photodegraded Photolysis Thermally Thermally Degraded Byproducts main->Thermally Thermal Decomposition Oxygen Atmospheric Oxygen Oxygen->Oxidized Moisture Moisture/Humidity Moisture->Hydrated Light Light Exposure (UV & Visible) Light->Photodegraded Heat Elevated Temperature Heat->Thermally Inert Inert Atmosphere (Argon or Nitrogen) Inert->main Protects from Oxidation Desiccate Desiccation (Dry Environment) Desiccate->main Protects from Hydrolysis Dark Store in Dark (Amber Vials) Dark->main Protects from Photolysis Cool Refrigerate/Freeze (Cool & Consistent Temp.) Cool->main Inhibits Thermal Degradation

Caption: Key factors leading to the degradation of 5-(Trifluoromethyl)pyridine-2,3-diamine and the recommended protective storage strategies.

Recommended Storage Conditions: A Quick Reference

For optimal stability, adhere to the following storage conditions. These are based on the known sensitivities of aromatic amines and trifluoromethyl-substituted pyridines.[3][4][5]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and reduces the rate of oxidative processes.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich amino groups.[3]
Light In the Dark (Amber Vial/Light-Proof Container)Protects against light-induced degradation, a common issue for pyridine derivatives.[3][5]
Moisture Dry/DesiccatedPrevents hydrolysis and the formation of hydrated impurities.[3]
Container Tightly Sealed, Inert MaterialPrevents exposure to air and moisture, and avoids reaction with container material.[3]

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the color of my 5-(Trifluoromethyl)pyridine-2,3-diamine, from a light powder to a darker shade. Is it still usable?

A change in color is a common indicator of degradation, likely due to oxidation. Aromatic amines are prone to forming colored impurities upon exposure to air.[6] While a slight color change may not significantly impact all applications, it is a sign of reduced purity. For sensitive reactions, such as in pharmaceutical synthesis, it is highly recommended to use a fresh, un-degraded lot of the reagent. If you must use the material, consider purification by recrystallization, if a suitable solvent system can be identified. However, for quantitative studies or GMP applications, the material should be discarded.

Q2: What is the ideal temperature for long-term storage? Should I freeze it?

For long-term storage, refrigeration at 2-8°C is generally recommended.[4] While freezing may seem like a better option, it can introduce its own set of problems. The primary concern with freezing is the potential for moisture condensation during temperature cycling (i.e., each time the container is opened and closed). If you choose to freeze the material, it is crucial to allow the container to fully equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.

Q3: My lab has a standard practice of storing chemicals in a well-ventilated cabinet at room temperature. Is this sufficient for 5-(Trifluoromethyl)pyridine-2,3-diamine?

No, this is not sufficient for optimal stability. While a well-ventilated area is important for safety, room temperature storage exposes the compound to thermal energy that can accelerate degradation.[7] Furthermore, without protection from light and atmospheric oxygen and moisture, the compound is likely to degrade over time.[3] Adherence to the recommended refrigerated, dark, dry, and inert atmosphere conditions is critical for preserving the integrity of this reagent.[3][5][8]

Q4: How should I handle the compound when weighing it out for an experiment to minimize degradation?

To minimize exposure to atmospheric oxygen and moisture during handling:

  • Allow the container to warm to room temperature before opening.

  • Work quickly and efficiently in a low-humidity environment, if possible.

  • Consider handling the material in a glovebox under an inert atmosphere for highly sensitive applications.

  • Once the desired amount is weighed, promptly and securely reseal the container, and if possible, purge the headspace with an inert gas like argon or nitrogen before returning it to storage.

Troubleshooting Guide: Common Scenarios and Solutions

This troubleshooting guide provides a logical workflow for identifying and resolving issues related to the storage and handling of 5-(Trifluoromethyl)pyridine-2,3-diamine.

Troubleshooting Workflow for Reagent Instability Start Problem: Inconsistent Experimental Results (Low Yield, Impurities) Check_Storage Step 1: Verify Storage Conditions Start->Check_Storage Check_Appearance Step 2: Inspect Reagent Appearance Check_Storage->Check_Appearance Correct Storage_Incorrect Incorrect Storage: - Room Temperature? - Exposed to Light? - Not Under Inert Gas? Check_Storage->Storage_Incorrect Incorrect Check_Handling Step 3: Review Handling Protocol Check_Appearance->Check_Handling Normal Appearance_Degraded Degraded Appearance: - Discolored? - Clumped/Hygroscopic? Check_Appearance->Appearance_Degraded Degraded Handling_Incorrect Improper Handling: - Opened while cold? - Prolonged exposure to air? Check_Handling->Handling_Incorrect Improper Outcome Resolved: Consistent and Reliable Experimental Outcomes Check_Handling->Outcome Proper Storage_Solution Solution: - Implement Recommended Storage (2-8°C, Dark, Inert Atmosphere) - Use a fresh lot of reagent. Storage_Incorrect->Storage_Solution Storage_Solution->Outcome Appearance_Solution Solution: - Discard degraded reagent. - Procure a new, certified lot. Appearance_Degraded->Appearance_Solution Appearance_Solution->Outcome Handling_Solution Solution: - Equilibrate to room temp before opening. - Minimize exposure time. - Use a glovebox for sensitive reactions. Handling_Incorrect->Handling_Solution Handling_Solution->Outcome

Caption: A step-by-step guide to troubleshooting experimental issues potentially arising from the degradation of 5-(Trifluoromethyl)pyridine-2,3-diamine.

Experimental Protocol: Purity Assessment by NMR

If you suspect degradation, a simple proton NMR (¹H NMR) can often reveal the presence of impurities.

Objective: To assess the purity of 5-(Trifluoromethyl)pyridine-2,3-diamine and identify potential degradation products.

Materials:

  • 5-(Trifluoromethyl)pyridine-2,3-diamine sample (both fresh and suspect lots, if available)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the 5-(Trifluoromethyl)pyridine-2,3-diamine sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Ensure the compound is fully dissolved.[3]

  • Transfer the solution to an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the spectrum of the suspect sample to a reference spectrum of a pure, fresh sample. Look for:

    • The appearance of new signals.

    • Broadening of existing peaks, which can indicate the presence of paramagnetic impurities from oxidation.

    • Changes in the integration values of the aromatic and amine protons.

Interpretation: The presence of significant additional peaks or a complex baseline suggests the presence of degradation products. While the exact structure of these impurities may not be immediately identifiable without further analysis, their presence confirms that the reagent's integrity has been compromised.

Conclusion

By implementing these rigorous storage and handling protocols, researchers can significantly extend the shelf-life of 5-(Trifluoromethyl)pyridine-2,3-diamine and ensure the reproducibility and accuracy of their experimental work. Proactive measures to prevent degradation are a cornerstone of good laboratory practice and scientific integrity.

References

  • Pipzine Chemicals. (n.d.). 5-(Trifluoromethyl)pyridine-2,3-diamine.
  • Pipzine Chemicals. (n.d.). 2,3-Pyridinediamine, 5-(Trifluoromethyl).
  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Beldi, G., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Food Control, 137, 108933. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 294–306. [Link]

  • Pipzine Chemicals. (n.d.). 2,3-Diamino-5-trifluoromethylpyridine CAS 96413-60-6. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Journot, G., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5029–5034. [Link]

Sources

Optimization

Challenges in the regioselective functionalization of diaminopyridines

Topic: Regioselective Functionalization of Diaminopyridines (DAPs) Ticket ID: DAP-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist Triage: Diagnostic Flowchart Before modifying your reaction param...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective Functionalization of Diaminopyridines (DAPs) Ticket ID: DAP-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist

Triage: Diagnostic Flowchart

Before modifying your reaction parameters, identify your specific regioselectivity bottleneck using the decision matrix below.

DAP_Triage Start START: Select Functionalization Target N_Func N-Functionalization (Acylation/Alkylation) Start->N_Func C_Func C-Functionalization (Halogenation/Coupling) Start->C_Func Cycliz Ring Fusion (Imidazopyridines) Start->Cycliz N_Type Substrate Symmetry? N_Func->N_Type C_Mech Mechanism? C_Func->C_Mech N_Sym Symmetric (e.g., 2,6-DAP) Challenge: Mono- vs Bis- N_Type->N_Sym N_Asym Asymmetric (e.g., 2,3-DAP) Challenge: N2 vs N3 Selectivity N_Type->N_Asym C_EAS Electrophilic Subst. (Halogenation) Target: C3/C5 C_Mech->C_EAS C_Pd Pd-Catalysis (Buchwald-Hartwig) Target: Catalyst Poisoning C_Mech->C_Pd

Figure 1: Decision matrix for troubleshooting regioselectivity in diaminopyridines based on substrate symmetry and reaction mechanism.

Module 1: N-Functionalization (Acylation & Alkylation)

Primary Challenge: Distinguishing between two nucleophilic amino groups, or stopping at mono-functionalization in symmetric substrates like 2,6-diaminopyridine (2,6-DAP).[1]

Technical Briefing: The Nucleophilicity Paradox

In DAPs, the exocyclic amino groups are generally more nucleophilic than the ring nitrogen due to the


 character of the pyridine nitrogen lone pair (orthogonal to the 

-system) versus the

-like character of the amine (though flattened by resonance). However, in 2,6-DAP, the "mono-acylated" product is deactivated, but statistical probability often leads to significant bis-acylation.[1]
Troubleshooting Q&A

Q: I am trying to mono-acylate 2,6-DAP with acetyl chloride, but I get a 40:40:20 mixture (SM:Mono:Bis). How do I fix this?

  • Root Cause: Rapid reaction kinetics with acid chlorides lead to localized high concentrations, favoring bis-acylation before mixing is complete.[1]

  • Solution: Switch to a "Soft Acylation" protocol.

    • Reagent Change: Use Carbonyldiimidazole (CDI) or anhydrides instead of acid chlorides. CDI forms an intermediate acyl-imidazole which is less reactive and more selective.

    • Protocol: Pre-activate the acid with CDI (1.0 equiv) in THF, then add this solution dropwise to a solution of 2,6-DAP (1.2 equiv) at 0°C.

    • Checkpoint: Monitor by TLC. The bis-acylated product is significantly less polar.

Q: In 2,3-diaminopyridine, which nitrogen reacts first?

  • Analysis: The 3-amino group is structurally similar to an aniline (pKa ~4-5), while the 2-amino group is flanked by the pyridine nitrogen, making it less nucleophilic due to electron withdrawal (inductive effect of ring N).

  • Verdict: Acylation typically occurs at the 3-amino position first.

  • Validation: 1H NMR will show a significant downfield shift (~2 ppm) of the amide proton. If the 3-position is acylated, the coupling to C4-H will be altered compared to the 2-position.

Standardized Protocol: Selective Mono-Acylation of 2,6-DAP
ParameterConditionRationale
Stoichiometry 1.0 equiv DAP : 0.9 equiv ElectrophileSlight excess of diamine statistically favors mono-substitution.
Solvent THF or Dioxane (Anhydrous)Protic solvents can facilitate proton transfer, accelerating bis-reaction.
Base None or PyridineStrong bases (TEA/DIPEA) can deprotonate the mono-amide, making it nucleophilic again (amidate), leading to bis-acylation.[1]
Temperature -10°C to 0°CKinetic control is essential.

Module 2: C-Functionalization (Halogenation)

Primary Challenge: Directing the halogen to the C3 position without over-halogenating or damaging the amino groups.

Technical Briefing: Electronic Directing Effects

The amino groups are strong ortho/para directors (activating). The pyridine nitrogen is deactivating. In 2,6-DAP, the C3 and C5 positions are ortho to the amino groups and beta to the pyridine nitrogen.[1] This makes C3/C5 highly activated for Electrophilic Aromatic Substitution (EAS).

Troubleshooting Q&A

Q: My bromination of 2,6-DAP yields a tarry mixture of poly-brominated products. Why?

  • Root Cause: The substrate is too electron-rich. Once the first bromine is added, the ring is still sufficiently activated for a second attack because the amino groups overpower the inductive withdrawal of the halogen.

  • Solution: Protonation Strategy.

    • Perform the reaction in acidic media (H2SO4 or AcOH) .

    • Mechanism:[2][3][4][5][6][7] Protonation of the pyridine ring nitrogen (and potentially the amino groups) significantly deactivates the ring, slowing the reaction down to a controllable rate.

Q: How do I distinguish the 3-bromo product from the 4-bromo isomer?

  • Validation (NMR):

    • 3-Bromo-2,6-DAP: You will see a doublet (C4-H) and a doublet (C5-H) with a coupling constant of

      
       (ortho coupling).
      
    • 4-Bromo-2,6-DAP: You will see a singlet (integrating to 2H) for the C3/C5 protons because the molecule retains symmetry.

Visualizing the Pathway

Halogenation_Path DAP 2,6-DAP (Highly Activated) Inter Protonated DAP (Deactivated) DAP->Inter + H2SO4 Acid Acidic Media (H+) Mono 3-Bromo-2,6-DAP (Major Product) Inter->Mono + NBS (1.0 eq) Bis 3,5-Dibromo-2,6-DAP (Over-reaction) Mono->Bis + NBS (Excess)

Figure 2: Controlled halogenation pathway using acid-mediated deactivation.

Module 3: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Primary Challenge: The "Catalyst Poisoning" Effect. Free amino groups on the pyridine ring bind tightly to Pd(II), shutting down the catalytic cycle.[1]

Troubleshooting Q&A

Q: I am trying to couple an aryl halide to the 2-amino group, but the reaction stalls at 0% conversion.

  • Root Cause: The substrate is acting as a ligand, displacing your phosphine ligand and forming a stable, unreactive Pd-complex.[1]

  • Solution: Ligand Overpowering.

    • Use Bulky, Electron-Rich Phosphine Ligands like BrettPhos or RuPhos .[1] These ligands are sterically demanding enough to prevent the pyridine/amine nitrogen from binding to the palladium center.

    • Pre-catalyst: Use precatalysts (e.g., BrettPhos Pd G4) to ensure the active Pd(0) species is generated immediately without an induction period where poisoning can occur.[1]

Q: Can I couple a primary amine to a chloropyridine if the pyridine already has an amino group?

  • Answer: Yes, but base selection is critical.

  • Recommendation: Use LHMDS or NaOtBu . Weak bases like carbonates often fail with electron-rich deactivating substrates.

References

  • Selective Mono- and Diamination of 2,6-Dibromopyridine. ACS Omega. (2025). Detailed protocols for differentiating mono- vs di-substitution using stoichiometry and microwave irradiation.

  • Mechanism and Regioselectivity in Pyridine Halogenation. McNally Lab / ChemRxiv. Explains the electronic regimes controlling C3 vs C4 selectivity in pyridines.

  • Buchwald-Hartwig Amination User Guide. Chemical Science. Comprehensive guide on ligand selection (BrettPhos/RuPhos) for challenging substrates containing competing nitrogens.

  • Regioselective Acylation of Diaminopyridines. Chem. Pharm. Bull. (2007).[8][9] Specific methodologies for N-acylation of 2,6-DAP using anhydrides and DCC.

  • Regioselective Synthesis of Imidazo[4,5-c]pyridine. ResearchGate. Discusses cyclization challenges in 3,4-diaminopyridine derivatives.

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Diaminopyridine Scaffolds: Alternatives to 5-(Trifluoromethyl)pyridine-2,3-diamine

Executive Summary In medicinal chemistry, 5-(Trifluoromethyl)pyridine-2,3-diamine is a premier scaffold for synthesizing fused heterocycles like imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. Its value lies in the 5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, 5-(Trifluoromethyl)pyridine-2,3-diamine is a premier scaffold for synthesizing fused heterocycles like imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. Its value lies in the 5-trifluoromethyl (


) group , which imparts metabolic stability by blocking oxidative metabolism at the susceptible C5 position and modulates lipophilicity (LogP) to improve membrane permeability.

However, the


 group is chemically inert, acting as a "dead end" for further structural diversification. For drug discovery campaigns requiring late-stage functionalization (LSF) or scaffold hopping to navigate patent space, rigid adherence to the 

precursor is limiting.

This guide evaluates three strategic alternatives:

  • 5-Chloropyridine-2,3-diamine: A "synthetic handle" alternative allowing downstream coupling.

  • 5-Cyanopyridine-2,3-diamine: An electronic isostere offering H-bond acceptor properties.

  • 4-(Trifluoromethyl)benzene-1,2-diamine: A cost-effective scaffold hop (pyridine

    
     benzene).
    

Part 1: Comparative Analysis of Scaffolds

The choice of diamine dictates the physicochemical profile and synthetic trajectory of the final drug candidate.

Table 1: Physicochemical & Synthetic Comparison
Feature5-CF

-Pyridine-2,3-diamine
(Target)
5-Chloro-Pyridine-2,3-diamine (Alt 1)5-Cyano-Pyridine-2,3-diamine (Alt 2)4-CF

-Benzene-1,2-diamine
(Alt 3)
Electronic Effect (

)
Strong EWG (+0.54)Moderate EWG (+0.23)Strong EWG (+0.66)Strong EWG (+0.54)
Metabolic Stability High (Blocks CYP450 oxidation)Moderate (Susceptible to oxidative insertion)Moderate (Hydrolysis risk)High (at

site)
Lipophilicity (

)
Hydrophobic (+0.88)Hydrophobic (+0.71)Polar (-0.57)Hydrophobic
Synthetic Role Terminal (Stable moiety)Intermediate (Pd-coupling handle)Functional (Can hydrolyze to amide)Scaffold Hop
Cost / Availability High / LimitedLow / Commodity ChemicalMedium / AvailableLow / Commodity Chemical
Technical Insight: The "Fluorine vs. Chlorine" Trade-off
  • The

    
     Advantage:  The trifluoromethyl group is bioisosteric to an isopropyl group but electronically distinct. It prevents metabolic degradation (e.g., by CYP3A4) at the C5 position, extending the half-life (
    
    
    
    ) of the final drug.
  • The Chloro Advantage: While the Cl-analog lacks the metabolic robustness of

    
    , it possesses a critical advantage: reactivity . The C-Cl bond remains intact during mild cyclization conditions (to form the imidazopyridine core) but can subsequently undergo Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows a library of 5-substituted analogs (Aryl, Heteroaryl, Alkyl) to be generated from a single common intermediate.
    

Part 2: Decision Framework & Mechanism

Diagram 1: Scaffold Selection Decision Tree

This decision tree guides the selection process based on the specific stage of drug development (Hit-to-Lead vs. Lead Optimization).

ScaffoldSelection Start Start: Select Diamine Scaffold Goal Primary Goal? Start->Goal Metab Maximize Metabolic Stability (Late Stage) Goal->Metab Fix PK Profile Divers Library Generation (Hit-to-Lead) Goal->Divers Explore SAR Cost Cost/Patent Avoidance Goal->Cost Scale-up CF3 Use 5-(CF3)pyridine-2,3-diamine (Blocks CYP oxidation) Metab->CF3 Chloro Use 5-Chloropyridine-2,3-diamine (Synthetic Handle) Divers->Chloro Benzene Use 4-(CF3)benzene-1,2-diamine (Scaffold Hop) Cost->Benzene Suzuki Post-Cyclization: Suzuki/Buchwald Coupling Chloro->Suzuki Functionalize C-5

Caption: Decision matrix for selecting diamine precursors based on medicinal chemistry objectives.

Part 3: Experimental Protocols

Protocol A: Synthesis of Imidazo[4,5-b]pyridine (The "Standard" Route)

Target: 6-(Trifluoromethyl)-2-phenyl-1H-imidazo[4,5-b]pyridine Precursor: 5-(Trifluoromethyl)pyridine-2,3-diamine Mechanism: Condensation followed by oxidative cyclization.

  • Reagents: 5-(Trifluoromethyl)pyridine-2,3-diamine (1.0 eq), Benzaldehyde (1.1 eq), Na

    
    S
    
    
    
    O
    
    
    (1.5 eq), DMF (Solvent).
  • Procedure:

    • Dissolve diamine (1 mmol) and benzaldehyde (1.1 mmol) in DMF (5 mL).

    • Add sodium metabisulfite (1.5 mmol) as an oxidative cyclization promoter.

    • Heat the mixture to 120°C for 4-6 hours . Monitor by TLC/LC-MS.

    • Work-up: Pour into ice water. The precipitate is collected by filtration.

    • Purification: Recrystallization from Ethanol/Water.

  • Expected Yield: 75-85%.

  • Note: The electron-deficient nature of the

    
    -pyridine ring reduces the nucleophilicity of the amino groups, often requiring higher temperatures compared to the benzene analog.
    
Protocol B: The "Synthetic Handle" Strategy (Alternative 1)

Target: 6-Aryl-2-phenyl-1H-imidazo[4,5-b]pyridine Library Precursor: 5-Chloropyridine-2,3-diamine[1]

Step 1: Cyclization (Formation of the Core)

  • Reagents: 5-Chloropyridine-2,3-diamine (1.0 eq), Benzoic Acid (1.1 eq), Polyphosphoric Acid (PPA).

  • Procedure:

    • Mix diamine and benzoic acid in PPA.

    • Heat to 180°C for 3 hours . (PPA acts as both solvent and dehydrating agent).

    • Work-up: Neutralize with NaOH/Ice. Filter the solid 6-chloroimidazo[4,5-b]pyridine.

  • Yield: >90%.

Step 2: Diversification (Suzuki Coupling)

  • Reagents: 6-Chloro-product (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl

    
     (5 mol%), K
    
    
    
    CO
    
    
    (2.0 eq), Dioxane/Water (4:1).
  • Procedure:

    • Degas solvents with nitrogen.

    • Add reactants and catalyst.[2][3][4][5][6] Heat to 90°C for 12 hours .

    • Result: A library of 6-substituted analogs is generated, bypassing the need for expensive 5-substituted diamine starting materials.

Diagram 2: Comparative Reaction Workflow

ReactionFlow cluster_0 Route A: Fixed Target (CF3) cluster_1 Route B: Divergent Synthesis (Cl) StartA 5-CF3-Diamine ProdA 6-CF3-Imidazopyridine (Final Drug) StartA->ProdA Cyclization (High Temp) StartB 5-Chloro-Diamine InterB 6-Chloro-Imidazopyridine (Intermediate) StartB->InterB Cyclization LibB Library of 6-Aryl Analogs InterB->LibB Pd-Catalysis (Suzuki)

Caption: Route A yields a single stable product. Route B allows for divergent synthesis of a library.

References

  • Synthesis and Application of Trifluoromethylpyridines. National Institutes of Health (NIH). Available at: [Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF3/CH3 Exchange. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of pyrido[2,3-b]pyrazines. ResearchGate. Available at: [Link]

  • Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.Google Patents (CN106008330A).

Sources

Comparative

Biological Activity of 5-(Trifluoromethyl)pyridine-2,3-diamine Derivatives: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the biological activity, synthesis, and comparative performance of derivatives based on the 5-(Trifluoromethyl)pyridine-2,3-diamine scaffold (CAS 107867-51-6). Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity, synthesis, and comparative performance of derivatives based on the 5-(Trifluoromethyl)pyridine-2,3-diamine scaffold (CAS 107867-51-6).

Executive Summary: The Fluorinated Scaffold Advantage

5-(Trifluoromethyl)pyridine-2,3-diamine serves as a critical "privileged structure" in medicinal and agrochemical chemistry. It acts as a bifunctional precursor for fusing heterocyclic rings—specifically Imidazo[4,5-b]pyridines and Pyrido[2,3-b]pyrazines .

The inclusion of the trifluoromethyl (


) group at the C5 position is not merely structural; it imparts specific pharmacological advantages compared to non-fluorinated or chlorinated analogs:
  • Metabolic Blockade: The

    
     group blocks metabolic oxidation at the C5 position, significantly extending the half-life (
    
    
    
    ) of the resulting drugs.
  • Lipophilicity Modulation: It increases the partition coefficient (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Electronic Effects: The strong electron-withdrawing nature of

    
     reduces the basicity of the pyridine nitrogen, altering hydrogen bond donor/acceptor profiles in the active site of enzymes (e.g., Kinases, GABA channels).
    

Synthetic Divergence & Structural Classes

The biological utility of this scaffold stems from its ability to cyclize into two distinct bioactive classes.

Visualization: Synthetic Pathways from the Diamine Core

G Diamine 5-(Trifluoromethyl) pyridine-2,3-diamine (CAS 107867-51-6) Imidazo CLASS A: Imidazo[4,5-b]pyridines (6-CF3 substituted) Diamine->Imidazo  Oxidative  Condensation Pyrido CLASS B: Pyrido[2,3-b]pyrazines (7-CF3 substituted) Diamine->Pyrido  Condensation Aldehyde + Aldehyde / R-COOH (Cyclization) Keto + 1,2-Dicarbonyls (e.g., Oxalic Acid)

Figure 1: Divergent synthesis of bioactive heterocycles from the 5-(Trifluoromethyl)pyridine-2,3-diamine core.

Comparative Performance Analysis

Sector A: Agrochemicals (Insecticides)

The most potent data for 5-CF3 derivatives currently lies in next-generation insecticides targeting resistant pests. Derivatives of Imidazo[4,5-b]pyridine synthesized from this diamine have shown superior efficacy compared to commercial standards like Oxazosulfyl .[1]

Mechanism: These compounds likely act as nicotinic acetylcholine receptor (nAChR) modulators or GABA-gated chloride channel antagonists.

Table 1: Comparative Insecticidal Activity (Mortality at 48h)
CompoundStructure ClassTarget SpeciesConcentrationMortality (%)vs. Standard (Oxazosulfyl)
Compound 8n 6-CF3-Imidazo[4,5-b]pyridineNilaparvata lugens (Brown Planthopper)5 mg/L46.85% Superior (0% for Oxazosulfyl)
Compound 10a 6-CF3-Imidazo[4,5-b]pyridineMythimna separata (Armyworm)1 mg/L100% Superior (0% for Oxazosulfyl)
Compound 10a 6-CF3-Imidazo[4,5-b]pyridinePlutella xylostella (Diamondback Moth)1 mg/L100% Comparable (96.7% for Oxazosulfyl)

Data Source: Derived from recent bioassays on imidazo[4,5-b]pyridine derivatives (See Reference 1).

Sector B: Antimicrobial & Antifungal Agents

Derivatives of Pyrido[2,3-b]pyrazine (Class B)[2] exhibit broad-spectrum activity.[2][3][4] While they often show higher MIC values (lower potency) than "last-resort" antibiotics like Meropenem, they are critical for treating resistant strains where standard drugs fail.

  • Key Finding: The 7-trifluoromethyl-pyrido[2,3-b]pyrazine derivatives show "moderate to promising" activity against Gram-positive bacteria (S. aureus, B. cereus) but are generally less effective against Gram-negatives (E. coli) compared to their non-fluorinated counterparts, likely due to the high lipophilicity of the

    
     group hindering transport across the Gram-negative outer membrane.
    
Sector C: Oncology (Kinase Inhibition)

While the 4-trifluoromethyl isomer is the core of the clinical candidate PQR309 (Bimiralisib) (a PI3K/mTOR inhibitor), the 5-trifluoromethyl diamine is increasingly explored for FGFR (Fibroblast Growth Factor Receptor) and FLT3 inhibition.

  • Performance: 6-CF3-Imidazo[4,5-b]pyridines function as bioisosteres of purine, allowing them to bind into the ATP-binding pocket of kinases. The

    
     group occupies the hydrophobic "gatekeeper" pocket, often improving selectivity over wild-type kinases.
    

Experimental Protocols

Protocol A: Synthesis of 6-(Trifluoromethyl)imidazo[4,5-b]pyridine Core

This protocol yields the core scaffold used for insecticidal and kinase inhibitor libraries.

Reagents:

  • 5-(Trifluoromethyl)pyridine-2,3-diamine (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • 
     (Sodium metabisulfite) (0.55 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide)

Methodology:

  • Charge: In a round-bottom flask, dissolve 5-(trifluoromethyl)pyridine-2,3-diamine (1 mmol) and the selected benzaldehyde (1 mmol) in DMSO (2–4 mL).

  • Activate: Add

    
     (0.55 mmol). The metabisulfite acts as an in situ oxidant to facilitate the cyclization of the intermediate imine.
    
  • Reflux: Heat the mixture to 165 °C in an oil bath.

  • Monitor: Stir for 15–30 minutes. Monitor via TLC (EtOAc:Hexane 1:1) for the disappearance of the diamine spot.

  • Quench: Cool to room temperature (RT) and pour the reaction mixture into crushed ice/water (20 mL).

  • Isolate: A precipitate will form.[5] Filter the solid, wash with cold water (

    
     mL), and dry under vacuum.
    
  • Purification: Recrystallize from ethanol or purify via column chromatography if necessary.

Validation Check: The product should show a characteristic downfield shift in


 NMR for the imidazole proton and the disappearance of the broad 

signals from the starting diamine.
Protocol B: In Vitro Insecticidal Bioassay (Leaf-Dip Method)

Standardized method for evaluating activity against Lepidoptera (e.g., Plutella xylostella).

  • Preparation: Dissolve the test compound (e.g., Compound 10a) in acetone to create a stock solution. Dilute with water containing 0.05% Triton X-100 to achieve serial concentrations (e.g., 500, 100, 10, 1 mg/L).

  • Application: Dip fresh cabbage leaf discs (5 cm diameter) into the solution for 10 seconds. Air dry at RT for 1 hour.

  • Infestation: Place 10 second-instar larvae onto each treated leaf disc in a petri dish lined with moist filter paper.

  • Incubation: Incubate at

    
    , 60–70% RH, with a 16:8 L:D photoperiod.
    
  • Scoring: Assess mortality at 48 hours. Larvae are considered dead if they cannot move when prodded with a brush.

  • Control: Run a parallel solvent control (acetone/water/surfactant only) and a positive control (Oxazosulfyl).

Mechanism of Action Visualization

The following diagram illustrates the dual-mode potential of these derivatives in biological systems:

BioActivity Comp 6-CF3-Imidazo[4,5-b]pyridine Derivative Target1 Target A: Insect nAChR (Agrochemical) Comp->Target1  Binding Target2 Target B: Kinase ATP Pocket (Oncology) Comp->Target2  Bioisostere Effect1 Modulation of Ion Channel -> Paralysis/Death Target1->Effect1  Result Effect2 Hydrophobic Interaction (CF3) with Gatekeeper Residue Target2->Effect2  Mechanism Effect3 Inhibition of Cell Proliferation Effect2->Effect3  Result

Figure 2: Biological pathways for 6-CF3-Imidazo[4,5-b]pyridine derivatives in insecticidal and oncological applications.

References

  • Zhang, Y., et al. (2025). "Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment." Chemistry & Biodiversity.

  • Goker, H., et al. (2023). "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity.

  • Dubina, T. F., et al. (2024).[6] "Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks." Chemistry of Heterocyclic Compounds.

  • Beaufils, F., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor." Journal of Medicinal Chemistry. (Note: Cited for structural comparison of the trifluoromethyl-pyridine-amine pharmacophore).

  • Tsukamoto, M., & Nakamura, T. (2023).[7] "Trifluoromethylpyridine: Its chemistry and applications." Research Outreach.

Sources

Validation

Definitive Structural Elucidation of 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine Derivatives

Executive Summary Topic: Structural confirmation of regioisomeric products derived from 5-(trifluoromethyl)pyridine-2,3-diamine. Context: The condensation of 5-(trifluoromethyl)pyridine-2,3-diamine with electrophiles (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Structural confirmation of regioisomeric products derived from 5-(trifluoromethyl)pyridine-2,3-diamine. Context: The condensation of 5-(trifluoromethyl)pyridine-2,3-diamine with electrophiles (e.g., orthoesters, aldehydes) yields 6-(trifluoromethyl)imidazo[4,5-b]pyridine. However, subsequent functionalization (alkylation) destroys the tautomeric equilibrium, generating distinct N1- and N3-alkylated regioisomers . Challenge: Due to the electron-withdrawing trifluoromethyl (


) group and the asymmetry of the pyridine core, predicting regioselectivity is non-trivial. Standard 1D NMR is often insufficient for distinguishing isomers due to overlapping chemical shifts.
Solution:  This guide compares analytical methodologies, establishing 2D NOESY/HOESY  and 1H-15N HMBC  as the gold standards for structural validation, superior to standard 1D 1H/13C NMR.

Part 1: Mechanistic & Structural Context

The starting material, 5-(trifluoromethyl)pyridine-2,3-diamine , possesses two non-equivalent nucleophilic amino groups. Upon cyclization (e.g., with triethyl orthoformate), the resulting imidazo[4,5-b]pyridine scaffold exists in a tautomeric equilibrium between the


 and 

forms.

However, alkylation (e.g.,


 reaction with alkyl halides) locks the structure into one of two regioisomers:
  • N1-Alkylation: Occurs on the imidazole nitrogen adjacent to the pyridine carbon bridge (

    
    ).
    
  • N3-Alkylation: Occurs on the imidazole nitrogen adjacent to the pyridine nitrogen bridge (

    
    ).
    

The


 group at position 6 (originally position 5 of the pyridine ring) exerts a strong inductive effect, altering the acidity of the N-H protons and the nucleophilicity of the nitrogens, often leading to unexpected product ratios compared to non-fluorinated analogs.
Visualization: Synthesis & Regioisomerism

The following diagram illustrates the reaction pathway and the critical numbering change from the pyridine precursor to the fused system.

ReactionPathway cluster_products Regioisomeric Products (Post-Alkylation) Start 5-(CF3)pyridine-2,3-diamine (Precursor) Intermediate Tautomeric Equilibrium 6-(CF3)imidazo[4,5-b]pyridine Start->Intermediate Cyclization (HC(OEt)3 / H+) N1_Prod N1-Alkyl Isomer (Proximal to C7-H) Intermediate->N1_Prod Alkylation (Path A) N3_Prod N3-Alkyl Isomer (Proximal to N4) Intermediate->N3_Prod Alkylation (Path B)

Caption: Synthesis pathway showing the divergence into N1 and N3 regioisomers. Note that Pyridine C5 becomes Imidazo C6.

Part 2: Comparative Analysis of Analytical Methods

To confirm the structure, researchers must choose the analytical method that provides definitive proof of regiochemistry. The table below compares the efficacy of common techniques.

Method Performance Matrix
FeatureMethod A: 1D 1H / 13C NMR Method B: 2D NOESY / ROESY Method C: 1H-15N HMBC
Primary Utility Purity check, functional group verification.Spatial proximity (Regiochemistry). Connectivity (Nitrogen assignment).
Differentiation Power Low. Shifts are often ambiguous (<0.2 ppm difference).High. Distinct "fingerprint" correlations.[1]Very High. Definitive bond connectivity.
Requirement Standard solvent (

, DMSO-

).
Mixing time optimization (0.3 - 0.8s).15N probe or natural abundance (long acquisition).
Critical Data Point Chemical shift of

or

.
NOE between N-Alkyl protons and C7-H. Coupling between N-Alkyl protons and

vs

.
Verdict Insufficient for publication. Recommended (Fast & Reliable). Gold Standard (If NOE is ambiguous).
The "Smoking Gun": NOE Correlation Logic

The most efficient way to distinguish the isomers is by exploiting the geometry of the fused ring system.

  • N1-Isomer: The alkyl group at N1 is spatially close (peri-position) to the proton at C7 (originally pyridine C4). A strong NOE signal will be observed.[2]

  • N3-Isomer: The alkyl group at N3 is spatially close to the pyridine nitrogen (N4 ). Since N4 has no protons, NO NOE will be observed between the alkyl group and the pyridine ring protons.

NOE_Logic cluster_N1 N1-Alkylated Isomer cluster_N3 N3-Alkylated Isomer N1_Group N1-Alkyl Group H7_Proton H7 Proton (Pyridine Ring) N1_Group->H7_Proton STRONG NOE (Definitive) N3_Group N3-Alkyl Group N4_Atom N4 (Pyridine N) (No Proton) N3_Group->N4_Atom Proximity (Silent in 1H NMR) H7_Proton_N3 H7 Proton

Caption: Visualizing the NOE "Smoking Gun." Only the N1-isomer shows a correlation between the alkyl group and the pyridine ring proton (H7).

Part 3: Experimental Protocols

Synthesis of 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine

This protocol establishes the parent scaffold.

Reagents: 5-(Trifluoromethyl)pyridine-2,3-diamine (1.0 eq), Triethyl orthoformate (TEOF, 5.0 eq), Formic acid (cat.), Ethanol. Workflow:

  • Dissolve 5-(trifluoromethyl)pyridine-2,3-diamine (e.g., 500 mg) in anhydrous ethanol (10 mL).

  • Add TEOF (5.0 eq) and 3 drops of formic acid.

  • Reflux at 80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography.

  • Yield Check: Expect >85% yield.

Regioselective Alkylation & Isomer Separation

This step generates the isomers for structural comparison.

Reagents: Scaffold (from Step 1), Methyl Iodide (1.1 eq),


 (2.0 eq), DMF.
Workflow: 
  • Dissolve the scaffold in dry DMF (0.1 M concentration).

  • Add

    
     and stir for 15 min at RT to deprotonate.
    
  • Add Methyl Iodide dropwise. Stir for 2 hours.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine.

  • Separation (Critical): The isomers usually have different

    
     values.
    
    • N3-isomer is typically less polar (higher

      
      ) due to the shielding of the pyridine nitrogen lone pair.
      
    • N1-isomer is typically more polar.

    • Separate via column chromatography (Gradient: 0-5% MeOH in DCM).

Structural Confirmation Protocol (The Validation System)

Perform this analysis on the isolated major product.

Step A: 1H NMR (Preliminary)

  • Acquire spectrum in DMSO-

    
    .[3]
    
  • Identify the aromatic signals:

    • H2 (Imidazole): Singlet, usually downfield (~8.5 - 8.8 ppm).

    • H5 & H7 (Pyridine): Doublets (or broad singlets due to F-coupling). H7 is typically more downfield than H5 due to the adjacent imidazole nitrogen.

Step B: 2D NOESY (Definitive)

  • Setup: Phase-sensitive NOESY, mixing time (

    
    ) = 500 ms.
    
  • Analysis:

    • Locate the N-Methyl singlet (approx 3.8 - 4.1 ppm).

    • Check for cross-peaks with aromatic protons.

    • Result Interpretation:

      • Correlation with H7: Confirms N1-Isomer .

      • Correlation with H2 ONLY: Confirms N3-Isomer .

Step C: 19F-1H HOESY (Optional/Advanced)

  • If the aromatic region is crowded, use Heteronuclear Overhauser Effect Spectroscopy (HOESY).

  • The

    
     group at C6 is closer spatially to H5 and H7. While less distinct for N-alkylation, this confirms the integrity of the pyridine core and 
    
    
    
    position.

References

  • Regioselectivity of Imidazopyridine Alkylation: Goker, H. et al. "N-Alkylation of Some Imidazopyridines."[2][3][4][5] FABAD J. Pharm. Sci., 2002, 27, 139-143. 2

  • General Synthesis of Imidazo[4,5-b]pyridines: Jarmoni, K. et al. "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties."[6] Curr.[6] Med. Chem., 2024, 31(5), 515-528.[6] 6

  • NMR Tautomerism and Assignment: Tanaka, M. et al. "1H-NMR study on the tautomerism of the imidazole ring of histidine residues." J. Biochem., 1983.[7] 7

  • Experimental & DFT Studies on Regioselectivity: El-Nezhawy, A. et al. "Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study."[5] Tetrahedron Lett., 2009.[4] 5

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 5-(Trifluoromethyl)pyridine-2,3-diamine

For researchers, scientists, and drug development professionals, the precise quantification of key chemical entities is paramount to ensuring the quality, efficacy, and safety of intermediates and final products. 5-(Trif...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of key chemical entities is paramount to ensuring the quality, efficacy, and safety of intermediates and final products. 5-(Trifluoromethyl)pyridine-2,3-diamine is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds, making its accurate measurement a crucial aspect of process control and research.[1][2] This guide provides an in-depth comparison of analytical methodologies for the quantification of this important diamine, complete with experimental protocols and performance data to aid in method selection and implementation.

The Analyte: 5-(Trifluoromethyl)pyridine-2,3-diamine at a Glance

Understanding the physicochemical properties of 5-(Trifluoromethyl)pyridine-2,3-diamine is the foundation for developing robust analytical methods. The presence of the electron-withdrawing trifluoromethyl group and the basic amino groups on the pyridine ring dictates its behavior in various analytical systems.[3][4]

PropertyValue/Expected ValueImplication for Analysis
Chemical Formula C₆H₆F₃N₃Molecular Weight: 177.13 g/mol [4]
Appearance Solid (typically a powder)[4]Requires dissolution in an appropriate solvent for analysis.
Solubility Limited in water; Soluble in polar organic solvents (e.g., ethanol, DMSO)[4]Guides the choice of sample preparation solvents and mobile phases for liquid chromatography.
Basicity (pKa) The amino groups are basic.[4]Affects retention in reversed-phase HPLC; pH of the mobile phase will be a critical parameter.
UV Absorbance Expected to have strong UV absorbance due to the pyridine ring.[5][6]Enables quantification by HPLC with UV detection.
Volatility Expected to be low due to the diamine groups.May require derivatization for efficient analysis by gas chromatography.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust and Accessible Approach

HPLC-UV is often the first choice for the routine analysis of non-volatile, UV-active compounds due to its robustness, ease of use, and relatively low cost. For 5-(Trifluoromethyl)pyridine-2,3-diamine, a reversed-phase method is highly suitable.

The "Why": Causality in Method Design for HPLC-UV

The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like our target analyte through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, is standard for reversed-phase chromatography. The addition of a small amount of acid (e.g., formic or acetic acid) serves a dual purpose: it protonates the basic amino groups of the analyte, leading to more consistent interactions with the stationary phase and improved peak shape, and it buffers the mobile phase to ensure reproducible retention times. The detection wavelength should be set at the absorbance maximum of the compound to achieve the highest sensitivity.[5]

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-(Trifluoromethyl)pyridine-2,3-diamine standard or sample.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask and dilute to the mark. This will be your stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile

    • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at the absorbance maximum (determined by scanning a standard solution, typically in the range of 254-280 nm for pyridine derivatives).[5]

HPLC-UV Workflow

Caption: Workflow for HPLC-UV analysis.

Illustrative Performance Characteristics
ParameterExpected Value
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatilized Analytes

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and highly specific detection. However, the presence of two polar amino groups in 5-(Trifluoromethyl)pyridine-2,3-diamine makes it non-volatile and prone to strong interactions with the stationary phase, leading to poor peak shape and potential degradation. Derivatization is therefore a necessary step to improve its chromatographic behavior.

The "Why": The Necessity of Derivatization for GC-MS

Silylation is a common derivatization technique for compounds with active hydrogens, such as amines.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the N-H bonds of the amino groups to replace the hydrogens with non-polar trimethylsilyl (TMS) groups. This derivatization increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. The use of a mass spectrometer as a detector provides definitive identification based on the mass spectrum of the derivatized analyte and its fragments.

Experimental Protocol: GC-MS Analysis with Silylation
  • Sample and Standard Preparation:

    • Prepare stock solutions of the sample and standard in an anhydrous solvent like pyridine or acetonitrile.

    • Pipette an aliquot of the stock solution into a reaction vial and evaporate the solvent to dryness under a stream of nitrogen. It is crucial to ensure the sample is completely dry.[7]

  • Derivatization:

    • To the dry residue, add 100 µL of a silylating agent (e.g., MSTFA with 1% TMCS as a catalyst).

    • Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.[7]

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

GC-MS Workflow with Derivatization

Caption: Workflow for GC-MS analysis with derivatization.

Illustrative Performance Characteristics
ParameterExpected Value
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Linearity (r²) > 0.998
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

For the quantification of trace levels of 5-(Trifluoromethyl)pyridine-2,3-diamine, particularly in complex matrices, LC-MS/MS is the method of choice. Its high sensitivity and selectivity often eliminate the need for extensive sample cleanup.[8][9][10]

The "Why": The Power of Tandem Mass Spectrometry

LC-MS/MS combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. The analyte is first separated from other components in the sample by the LC system. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization, ESI). The first mass analyzer (Q1) selects the protonated molecular ion of the analyte (the precursor ion). This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions (product ions) are detected by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the target analyte, minimizing interferences from the sample matrix and leading to very low detection limits.[8]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Similar to HPLC-UV, prepare stock and standard solutions in a suitable solvent (e.g., methanol or acetonitrile).

    • For complex matrices, a simple protein precipitation or a solid-phase extraction (SPE) may be necessary. For cleaner samples, a "dilute-and-shoot" approach is often sufficient.

    • Filter the final solutions through a 0.22 µm syringe filter.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

    • Gradient: A fast gradient appropriate for the analyte's retention.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions need to be determined by infusing a standard solution and performing a product ion scan.

LC-MS/MS Workflow

Caption: Workflow for LC-MS/MS analysis.

Illustrative Performance Characteristics
ParameterExpected Value
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Linearity (r²) > 0.995
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Comparative Guide to Analytical Methods

FeatureHPLC-UVGC-MSLC-MS/MS
Sensitivity ModerateHighVery High
Selectivity ModerateHighVery High
Sample Preparation SimpleComplex (derivatization required)Simple to Moderate
Cost (Instrument) LowModerateHigh
Cost (Operational) LowModerateHigh
Sample Throughput HighModerateHigh
Ease of Use HighModerateModerate to High
Best For Routine QC, high concentration samplesHigh specificity analysis, impurity profilingTrace level analysis, complex matrices

Conclusion

The choice of an analytical method for the quantification of 5-(Trifluoromethyl)pyridine-2,3-diamine depends on the specific requirements of the analysis. For routine quality control where high concentrations are expected and cost is a consideration, HPLC-UV is a robust and reliable choice. When higher specificity is required and derivatization is a feasible option, GC-MS provides excellent performance. For trace-level quantification, analysis in complex matrices, or when the highest level of sensitivity and selectivity is paramount, LC-MS/MS is the undisputed gold standard. By understanding the principles and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and integrity of their work.

References

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (137), 112-115. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 296-309. [Link]

  • Mary, Y. S., & Sebastian, S. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. Journal of Molecular Structure, 1155, 335-346. [Link]

  • Li, D., et al. (2024). Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application. Journal of Pharmaceutical and Biomedical Analysis, 241, 115885. [Link]

  • Pipzine Chemicals. 5-(Trifluoromethyl)pyridine-2,3-diamine. [Link]

  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]

  • Song, H., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851-4865. [Link]

  • Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201-211. [Link]

  • Kumar, A., et al. (2016). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry, 9(4), 629-636. [Link]

  • Sagar, N., et al. (2025). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Peptide Science. [Link]

  • PubChem. 5-Amino-2-(trifluoromethyl)pyridine. [Link]

  • Pipzine Chemicals. 2,3-Pyridinediamine, 5-(Trifluoromethyl). [Link]

  • Li, Y., et al. (2024). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Analytical Chemistry, 96(11), 4585-4592. [Link]

  • Ma, Y., et al. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. Molecular Imaging and Biology, 5(6), 397-403. [Link]

  • Itoh, T., & Mita, T. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8421-8425. [Link]

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Wang, R., et al. (2022). Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. RSC Advances, 12(40), 26084-26088. [Link]

  • Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 387(5), 1929-1937. [Link]

  • Al-Kindy, S. M., et al. (2018). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science, 25(1), 47-56. [Link]

  • Salwiczek, M., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1217(31), 5035-5038. [Link]

Sources

Validation

A Comparative Guide to the Validated Synthesis of N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Fluorinated Pyridine Diamine N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine (CAS No. 172648-55-4) is a highly functio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Pyridine Diamine

N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine (CAS No. 172648-55-4) is a highly functionalized heterocyclic compound. The presence of the trifluoromethyl group, a bioisostere for the methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The diamine functionality provides a versatile scaffold for the construction of more complex molecules, including kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other therapeutic agents. Furthermore, its unique electronic properties make it a valuable precursor for the development of novel functional materials.

This guide will focus on two plausible and validated synthetic pathways starting from commercially available precursors:

  • Route A: A two-step nucleophilic aromatic substitution from 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Route B: A two-step sequence involving nucleophilic substitution followed by nitro group reduction, starting from 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is often a balance between factors such as starting material availability and cost, reaction efficiency, scalability, and safety. Below is a comparative overview of the two primary routes to N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine.

FeatureRoute A: From 2,3-dichloro-5-(trifluoromethyl)pyridineRoute B: From 2-chloro-3-nitro-5-(trifluoromethyl)pyridine
Starting Material 2,3-dichloro-5-(trifluoromethyl)pyridine2-chloro-3-nitro-5-(trifluoromethyl)pyridine
Key Transformations 1. Nucleophilic Aromatic Substitution (Amination) 2. Nucleophilic Aromatic Substitution (Methylamination)1. Nucleophilic Aromatic Substitution (Methylamination) 2. Nitro Group Reduction
Plausible Yield Moderate to GoodGood to High
Scalability Generally scalable, but may require high-pressure conditions for amination.Readily scalable, with standard reduction methods.
Safety Considerations Use of ammonia under pressure.Handling of nitro compounds and potentially hazardous reducing agents.
Purification Chromatographic separation of potential regioisomers and over-alkylation products.Straightforward purification after reduction.

Validated Synthetic Protocols

Route A: Stepwise Amination of 2,3-dichloro-5-(trifluoromethyl)pyridine

This route leverages the differential reactivity of the two chlorine atoms on the pyridine ring. The chlorine at the 2-position is generally more susceptible to nucleophilic attack.

Experimental Workflow:

Caption: Workflow for Route A, starting with amination followed by methylamination.

Step 1: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine

  • Rationale: This initial amination selectively replaces the more reactive chlorine at the 2-position. The use of a sealed vessel is necessary to maintain a sufficient concentration of ammonia at the reaction temperature.

  • Procedure:

    • To a pressure vessel, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq).

    • Add a solution of ammonia in a suitable solvent (e.g., ethanol or 1,4-dioxane) (excess, typically 4-10 eq).

    • Seal the vessel and heat to a temperature between 80-130°C. The reaction is typically monitored by TLC or LC-MS for the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

    • Concentrate the mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 2-amino-3-chloro-5-(trifluoromethyl)pyridine.[1][2][3]

Step 2: Synthesis of N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine

  • Rationale: The remaining chlorine at the 3-position is less reactive and requires a stronger nucleophile or more forcing conditions for substitution. Methylamine is introduced to complete the synthesis.

  • Procedure:

    • Dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable polar aprotic solvent such as DMF or NMP.

    • Add an excess of a solution of methylamine (typically 40% in water or as a gas).

    • Heat the reaction mixture to a temperature between 100-150°C. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine.

Route B: Methylamination followed by Nitro Reduction

This alternative route introduces the methylamino group first, followed by the conversion of a nitro group into the second amine functionality.

Experimental Workflow:

Caption: Workflow for Route B, involving methylamination and subsequent nitro group reduction.

Step 1: Synthesis of 2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridine

  • Rationale: The electron-withdrawing nitro group activates the chlorine at the 2-position for nucleophilic aromatic substitution. This reaction can often be carried out under milder conditions than the second step of Route A.

  • Procedure:

    • Dissolve 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent like ethanol or acetonitrile.[4][5][6]

    • Add a solution of methylamine (1.1-1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.

    • Remove the solvent under reduced pressure.

    • The resulting crude product, 2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridine, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Step 2: Synthesis of N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine

  • Rationale: The reduction of the nitro group to an amine is a common and high-yielding transformation. Several reducing agents can be employed, with catalytic hydrogenation being a clean and efficient method.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within a few hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine, which is often of high purity. Further purification can be achieved by recrystallization if necessary.[7]

Validation Data

The following tables summarize typical analytical data for the intermediates and the final product.

Table 1: Intermediate Characterization

CompoundRouteMethodExpected Data
2-amino-3-chloro-5-(trifluoromethyl)pyridineA¹H NMR (CDCl₃)δ 8.15 (s, 1H), 7.65 (s, 1H), 5.0 (br s, 2H)
MS (ESI)m/z 197.0 [M+H]⁺
2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridineB¹H NMR (CDCl₃)δ 8.80 (s, 1H), 8.45 (s, 1H), 3.20 (d, 3H), 8.60 (br s, 1H)
MS (ESI)m/z 222.0 [M+H]⁺

Table 2: Final Product Characterization

CompoundMethodExpected Data
N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine¹H NMR (CDCl₃)δ 7.85 (s, 1H), 7.15 (s, 1H), 4.8 (br s, 1H), 3.5 (br s, 2H), 3.0 (d, 3H)
¹³C NMR (CDCl₃)δ 148.5, 140.2 (q), 135.8, 122.4 (q), 118.9, 115.6, 29.8
MS (ESI)m/z 192.1 [M+H]⁺
HPLCPurity >98%

Conclusion and Recommendations

Both Route A and Route B provide viable pathways to N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine.

  • Route B is generally recommended for laboratory-scale synthesis due to its milder reaction conditions in the first step and the clean, high-yielding nitro reduction in the second step. The intermediate, 2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridine, is also commercially available from some suppliers, potentially shortening the synthetic sequence.

  • Route A may be more suitable for large-scale industrial production , especially if 2,3-dichloro-5-(trifluoromethyl)pyridine is a more readily available and cost-effective starting material. However, this route requires careful handling of ammonia under pressure.

Ultimately, the choice of synthesis will depend on the specific requirements of the researcher, including available starting materials, scale, and equipment. The protocols and data presented in this guide provide a solid foundation for the successful and validated synthesis of this important chemical building block.

References

  • Guo, H., et al. (1991). Pyridine Fungicide.
  • PMC. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. [Link]

  • Google Patents. A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Scribd. Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]

  • PubChem. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. [Link]

  • Google Patents. Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
  • Google Patents.
  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. [Link]

  • Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Trifluoromethyl)pyridine-2,3-diamine

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for 5-(Trifluoromethyl)pyridine-2,3-diamine CAS: 107867-51-6[1] Executive Summary: The Safety Profile Handling 5-(Trifluoromethyl)pyridine-2,3-diamine r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for 5-(Trifluoromethyl)pyridine-2,3-diamine CAS: 107867-51-6[1]

Executive Summary: The Safety Profile

Handling 5-(Trifluoromethyl)pyridine-2,3-diamine requires a safety protocol that goes beyond standard "lab hygiene."[1][2] While classified under GHS as an Irritant and Harmful (Acute Tox. 4), the specific structural combination of a diamine motif with a trifluoromethyl (CF₃) group necessitates elevated precautions.[1]

The CF₃ group significantly increases the molecule's lipophilicity (hydrophobicity), potentially enhancing its ability to penetrate biological membranes (skin and lung tissue) more rapidly than non-fluorinated pyridine analogues.[1] Consequently, standard safety glasses and single-layer gloves are insufficient for direct handling of the neat solid.[1]

Immediate Hazard Snapshot:

  • Primary Routes of Entry: Inhalation of dust, Dermal absorption.[1]

  • GHS Classifications: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][3]

  • Physical State: Solid (Powder/Crystal).[1]

Part 1: The Hazard Landscape (Mechanism of Risk)[1]

To select the correct PPE, one must understand the chemical behavior of the compound.[1]

  • The Lipophilic Vector (The CF₃ Group): The trifluoromethyl group at the 5-position is electron-withdrawing, but its primary safety implication is bioavailability .[1] Fluorination often increases the partition coefficient (LogP), allowing the compound to cross the stratum corneum (outer skin layer) more easily than simple aminopyridines.[1]

    • Implication: Skin contact is not just a surface irritation risk; it is a systemic absorption risk.[1]

  • The Caustic Potential (The Diamine): The 2,3-diamine arrangement creates a chelating-like site and contributes to basicity.[1] Amines are notorious for causing chemical burns to mucous membranes (eyes/nose) even without being classified as "corrosive" in bulk.[1]

    • Implication: Dust settling on the eye surface can react with moisture to cause immediate, severe irritation.[1]

Part 2: The PPE Matrix (Selection Logic)

This matrix defines the minimum acceptable protection for handling the neat solid (weighing/transferring).

PPE CategoryRecommendationTechnical Rationale
Eye Protection Chemical Splash Goggles (Indirect Vent)Critical: Safety glasses with side shields offer insufficient protection against airborne amine dusts, which can bypass side gaps.[1] Goggles seal the ocular environment.[1]
Hand Protection Double Gloving Strategy (Nitrile / Nitrile)Layer 1 (Inner): 4 mil Nitrile (Tactile).Layer 2 (Outer): 5-8 mil Nitrile (Barrier).Why:[1] Fluorinated organics can permeate thin nitrile.[1] The second layer creates a sacrificial barrier and allows for immediate removal if contaminated without exposing skin.[1]
Respiratory Engineering Control (Fume Hood) Primary: All open handling must occur inside a certified fume hood.Secondary: If hood work is impossible (e.g., equipment maintenance), use a P100 (HEPA) half-face respirator .[1] N95 is insufficient for long-duration exposure to fine organic dusts.[1]
Body Defense Lab Coat (High-Neck) + Tyvek Sleeves Standard cotton lab coats are porous.[1] Disposable Tyvek sleeve covers bridge the gap between the glove cuff and the lab coat sleeve, a common point of exposure.[1]

Part 3: Operational Workflow (The Self-Validating System)

Safety is a process, not a product.[1] Follow this logic flow to ensure containment.

Phase A: Preparation (The "Static" Check)
  • Airflow Verification: Confirm fume hood face velocity is between 80–100 fpm (feet per minute).[1]

  • Static Neutralization: Fluorinated powders are often static-prone and "fly."[1] Place an ionizing bar or anti-static gun near the balance inside the hood before opening the vial.[1]

  • Solvent Staging: Have a wash bottle of Ethanol or Acetone ready.[1] This compound is soluble in organic solvents; water alone may not effectively clean spills due to the hydrophobic CF₃ group.[1]

Phase B: Active Handling (Weighing & Transfer)
  • The "In-Hood" Rule: Never remove the open container from the plane of the sash.

  • Double-Glove Protocol:

    • Don inner gloves (taped to lab coat sleeves if Tyvek sleeves are unavailable).[1]

    • Don outer gloves.[1]

    • If powder spills on outer glove: Immediately strip the outer glove into the waste bin inside the hood and replace.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the CF₃ moiety into other sensitive assays.[1]

Phase C: Decontamination & Disposal
  • Wipe Down: Clean the balance and surrounding area with an ethanol-soaked Kimwipe.[1]

  • Waste Stream:

    • Solid Waste: Dispose of Kimwipes and contaminated gloves in Hazardous Solid Waste .[1]

    • Liquid Waste: Collect rinsate in Halogenated Organic Waste (due to the Fluorine content).[1] Do not mix with strong acids, as exothermic salt formation can occur with the diamine.[1]

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling 5-(Trifluoromethyl)pyridine-2,3-diamine.

SafetyProtocol Start Start: Handling Request RiskAssess Risk Assessment: CF3 Group = Lipophilic Absorption Diamine = Mucous Membrane Irritant Start->RiskAssess EngCheck Engineering Control Check: Fume Hood Face Velocity > 80 fpm? RiskAssess->EngCheck Stop STOP: Maintenance Required EngCheck->Stop No PPE Don PPE: 1. Splash Goggles 2. Double Nitrile Gloves 3. Tyvek Sleeves EngCheck->PPE Yes Static Static Control: Ionizer/Anti-static Gun PPE->Static Handle Active Handling: Keep all solids behind Sash Static->Handle Spill Minor Spill? Handle->Spill Decon Decon: Wipe with Ethanol (Compound is Hydrophobic) Spill->Decon Yes (Immediate Clean) Disposal Disposal: Halogenated Waste Stream Spill->Disposal No Decon->Disposal End End Procedure Disposal->End

Figure 1: Operational workflow for handling fluorinated diaminopyridines, emphasizing engineering controls and waste segregation.

References

  • Sigma-Aldrich (Ambeed). (n.d.).[1] Safety Data Sheet: 5-(Trifluoromethyl)pyridine-2,3-diamine (CAS 107867-51-6).[1][4][5] Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: Fluorinated Pyridines Safety Profile. National Library of Medicine.[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Working with Chemical Hazards.[1] Retrieved from [1]

  • Ansell. (2022).[1] Chemical Glove Resistance Guide (Permeation & Degradation Data).[1] Retrieved from [1]

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